N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
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Overview
Description
N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide: is a complex organic compound characterized by its unique structure, which includes a quinazolinone core, a nitrobenzyl group, and a cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the quinazolinone intermediate.
Attachment of the Cyclopentyl Group: The cyclopentyl group is incorporated through an amide bond formation, typically using cyclopentylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Dihydroquinazolinone Derivatives: From the reduction of the quinazolinone core.
Substituted Benzyl Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure suggests potential as an inhibitor for certain enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the quinazolinone core is significant, as many quinazolinone derivatives have shown activity against various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group may facilitate binding to active sites, while the quinazolinone core can interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-5-(1-benzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide: Lacks the nitro group, which may result in different biological activity.
N-cyclopentyl-5-(1-(3-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the nitrobenzyl group in N-cyclopentyl-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide distinguishes it from similar compounds, potentially offering unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopentyl-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c30-23(26-19-9-1-2-10-19)14-5-6-15-27-24(31)21-12-3-4-13-22(21)28(25(27)32)17-18-8-7-11-20(16-18)29(33)34/h3-4,7-8,11-13,16,19H,1-2,5-6,9-10,14-15,17H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYLLRMKQRNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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